molecular formula C10H10N2O B1380988 4-(Dimethylamino)-3-formylbenzonitrile CAS No. 1289200-50-5

4-(Dimethylamino)-3-formylbenzonitrile

Cat. No.: B1380988
CAS No.: 1289200-50-5
M. Wt: 174.2 g/mol
InChI Key: SWNJUFXEMPKNPP-UHFFFAOYSA-N
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Description

“4-(Dimethylamino)-3-formylbenzonitrile” is a derivative of pyridine, similar to 4-Dimethylaminopyridine (DMAP) and 4-Dimethylaminocinnamaldehyde . DMAP is a white solid that is more basic than pyridine, due to the resonance stabilization from the NMe2 substituent . It is used as a nucleophilic catalyst for a variety of reactions .


Molecular Structure Analysis

The molecular structure of “this compound” seems to be complex and interesting. For instance, the structure and dynamics of a similar compound, crystalline 4-(dimethylamino) benzaldehyde, were assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic DFT calculations .


Chemical Reactions Analysis

DMAP, a similar compound, is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Scientific Research Applications

Conformational Changes and Excited State Electron Transfer

Research has explored the conformational changes and excited state electron transfer in 4-(Dimethylamino)-3-formylbenzonitrile and its analogs. Grassian et al. (1989) studied the time-of-flight mass spectra of this compound, revealing significant geometric changes upon excitation (Grassian, Warren, Bernstein, & Secor, 1989). Similarly, Warren et al. (1988) reported on the chemical reactions in isolated clusters of this compound, indicating changes in geometry associated with the dimethylamino group's rotation and inversion upon excitation (Warren, Bernstein, & Seeman, 1988).

Spectroscopic Investigations and Internal Conversion

Kwok et al. (2003) utilized time-resolved spectroscopic methods to investigate the charge transfer reaction of photoexcited this compound, revealing insights into its intramolecular charge transfer dynamics (Kwok et al., 2003). Druzhinin et al. (2003) studied the thermally activated internal conversion of this compound, providing valuable information on the mechanisms underlying its fluorescence decay and quantum yield in different solvents (Druzhinin, Demeter, Galievsky, Yoshihara, & Zachariasse, 2003).

Molecular Structure and Crystal Packing

Heine et al. (1994) analyzed the structure and crystal packing of this compound, focusing on the amino N atom's pyramidal character and its displacement from the phenyl ring plane (Heine, Herbst-Irmer, Stalke, Kühnle, & Zachariasse, 1994).

Synthesis and Spectroscopic Analysis

Kobayashi et al. (2010) developed a facile method for synthesizing derivatives of this compound, contributing to the understanding of its chemical properties and potential applications (Kobayashi, Matsumoto, Nakamura, Fukamachi, & Konishi, 2010).

Theoretical Studies and Nonradiative Decay

Xu et al. (2005) conducted theoretical studies on the photoinduced singlet and triplet excited states of this compound, offering insights into the intersystem crossing processes and charge-transfer triplet states (Xu, Cao, & Zhang, 2005). Suda and Yokogawa (2017) examined the potential-energy surfaces in excited states, highlighting the role of degeneration between states in the nonradiative decay in polar solvents (Suda & Yokogawa, 2017).

Safety and Hazards

While specific safety and hazard information for “4-(Dimethylamino)-3-formylbenzonitrile” was not found, similar compounds like DMAP are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

4-(dimethylamino)-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12(2)10-4-3-8(6-11)5-9(10)7-13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNJUFXEMPKNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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